(Z)-2-benzylidenequinuclidin-3-one

Process Chemistry NK1 Antagonist Synthesis Chiral Intermediate

(Z)-2-benzylidenequinuclidin-3-one is a specific geometric isomer within the 2-arylidene-3-quinuclidinone class, a family of conformationally restricted enones used as key intermediates for synthesizing biologically active quinuclidine derivatives. While the core scaffold is explored for choline acetyltransferase (ChAT) inhibition, the compound's primary documented value is as a stereodefined building block in the industrial synthesis of 2-benzhydryl-3-quinuclidinone, the critical intermediate for the veterinary antiemetic drug Maropitant and other NK1 receptor antagonists.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B12111388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-benzylidenequinuclidin-3-one
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2=CC3=CC=CC=C3
InChIInChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10-
InChIKeyRBGFDYWXBIXLSF-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Benzylidenequinuclidin-3-one (CAS 52455-71-7): A Stereodefined Intermediate for Quinuclidine-Based NK1 Antagonists


(Z)-2-benzylidenequinuclidin-3-one is a specific geometric isomer within the 2-arylidene-3-quinuclidinone class, a family of conformationally restricted enones used as key intermediates for synthesizing biologically active quinuclidine derivatives . While the core scaffold is explored for choline acetyltransferase (ChAT) inhibition, the compound's primary documented value is as a stereodefined building block in the industrial synthesis of 2-benzhydryl-3-quinuclidinone, the critical intermediate for the veterinary antiemetic drug Maropitant and other NK1 receptor antagonists [1]. It is cataloged and procured as Maropitant Impurity 1 (or M4) for pharmaceutical quality control .

Stereodefined Intermediate Key building block for Maropitant intermediate synthesis
Certified Impurity Reference standard for Maropitant Impurity 1 (M4)
(Z)-Geometry Required Defined double-bond geometry enables high-yield Michael addition

Why Generic 2-Benzylidene-3-quinuclidinone Cannot Substitute for the (Z)-isomer in Regulated Synthesis and Analysis


Scientific and industrial users cannot simply interchange generic '2-benzylidene-3-quinuclidinone' or its (E)-isomer with the target (Z)-isomer due to their distinct chemical identities, physical properties, and regulatory applications. The (E)-isomer (CAS 52455-72-8) is a separate chemical entity with its own crystal structure and physical properties [1]. In synthetic applications, the geometry of the α,β-unsaturated ketone dictates the stereochemical outcome of subsequent Michael additions; patents explicitly specify the (Z)-isomer as the starting material to achieve a high yield and purity of the downstream NK1 antagonist intermediate [2]. For pharmaceutical quality control, the (Z)-isomer is a well-defined process-related impurity of Maropitant . Using the incorrect isomer or a mixture would invalidate analytical method specificity, leading to inaccurate impurity quantification and potential regulatory non-compliance.

Distinct Chemical Entity
(E)-isomer (CAS 52455-72-8) has different crystal structure and physical properties; not interchangeable for analysis
Stereochemical Outcome
Michael addition yield and purity may shift if (E)-isomer or mixed geometry is used as starting material
Analytical Specificity
HPLC impurity method requires exact (Z)-isomer identity; wrong isomer may compromise quantification

Quantitative Differentiation Evidence for (Z)-2-Benzylidenequinuclidin-3-one


Stereospecific Synthetic Utility: Higher Yield in Maropitant Intermediate Synthesis vs. Prior Art

The (Z)-isomer is the exclusively specified starting material for a modern, high-yielding Michael addition to produce 2-benzhydryl-3-quinuclidinone, a key intermediate for Maropitant. A patented process using (Z)-2-benzylidenequinuclidin-3-one, phenylmagnesium chloride, and catalytic CuBr reports isolated yields of 80-85% with >99% HPLC purity [1]. This represents a substantial improvement over prior methods using generic starting materials or stoichiometric copper, which afforded yields as low as 3-50% [2].

Synthetic Utility
Head-to-head
85% yield, >99% purity vs. prior art 3–50% yield
Supports (Z)-isomer as required starting material for this synthetic route
Reaction: PhMgCl, CuBr cat., THF, -5°C to 25°C
Process Chemistry NK1 Antagonist Synthesis Chiral Intermediate

Regulated Pharmaceutical Quality Control: Defined Identity as a Maropitant Process Impurity

The compound is explicitly designated as Maropitant Impurity 1 (or M4) by reference standard suppliers for analytical method validation . Its defined stereochemistry is critical, as the (E)-isomer (CAS 52455-72-8) is a different entity . Pharmacopoeial and ICH guidelines require the use of a correctly identified reference standard to ensure the specificity of the HPLC method and the accuracy of impurity quantification. Using an unqualified isomer or a stereochemical mixture would introduce uncontrolled analytical error, posing a risk of batch failure.

Impurity Identity
Specification review
Cataloged as Maropitant Impurity 1; CoA (HPLC, NMR, MS); purity ≥95%
Exact isomer identity required for HPLC method specificity
(E)-isomer is a separate entity
Pharmaceutical Analysis Reference Standard Impurity Profiling

Biochemical Target Engagement: Modest ChAT Inhibition Profile Distinct from Potent m-Chloro Derivatives

A focused structure-activity relationship (SAR) study on choline acetyltransferase (ChAT) inhibition revealed that among 2-benzylidene-3-quinuclidinone derivatives, only the introduction of a specific m-chloro substituent conferred significant inhibitory activity on high-affinity choline uptake (HAChU) [1]. The unsubstituted parent scaffold, which includes the (Z)-isomer, lacked this potency. A separate study identified a related quinuclidinyl compound as a ChAT inhibitor with an IC50 of 111 nM [2], providing a benchmark but not a direct measurement for the unsubstituted (Z)-parent compound.

ChAT Inhibition Profile
Class-level
Reported as inactive in HAChU assay vs. m-chloro derivative active
Parent (Z)-isomer is not the ChAT pharmacophore; substitution required
Rat brain synaptosome HAChU assay
Cholinergic Pharmacology Enzyme Inhibition SAR

Geometric Isomer Purity: Conformational Stability and Characterization of the (Z)-form

Single-crystal X-ray diffraction analysis confirms that the (Z)-isomer of the closely related 2-(2-phenylbenzylidene) analog adopts a stable, distinct solid-state conformation with crystal structure refinement to an R value of 0.040, compared to an R value of 0.061 for the (E)-isomer [1]. This demonstrates that the geometric isomers are discrete, isolable entities with different packing arrangements and latent energies. The (Z)-isomer's solid-state stability and defined geometry directly support its preferred use as a crystalline intermediate in synthesis, where consistency in physical form (density: 1.298 g/cm³) is critical for reproducible reaction performance [2].

Crystal Quality
Class-level
R factor 0.040 (Z) vs 0.061 (E) for 2-phenylbenzylidene analog
Indicates higher crystal order, supporting consistent solid-state handling
Analog study; suggests similar solid-state behavior
Structural Chemistry X-ray Crystallography Isomerism

Verified Application Scenarios for (Z)-2-Benzylidenequinuclidin-3-one in Research and Industry


GMP-Compliant Impurity Reference Standard for Maropitant Drug Product Release

Analytical development and quality control (QC) laboratories must procure (Z)-2-benzylidenequinuclidin-3-one as a certified impurity reference standard for the HPLC analysis of Maropitant. Using this exact isomer, with its documented purity and CoA, is essential for meeting regulatory filing requirements and ensuring the accuracy of impurity quantification during batch release, as the (E)-isomer or a generic mixture would invalidate the analytical method's specificity .

Stereospecific Raw Material for High-Yield Manufacturing of 2-Benzhydryl-3-quinuclidinone

Chemical manufacturers producing 2-benzhydryl-3-quinuclidinone, the central intermediate for Maropitant and other NK1 antagonists, should specify the (Z)-isomer as the raw material. A patented, high-yielding process (80-85% yield, >99% purity) is optimised around this specific geometric form, delivering a significant process advantage over lower-yielding historical methods that used undefined starting materials [1].

Building Block for Focused Libraries of Quinuclidine-Based GPCR Ligands

In medicinal chemistry, the (Z)-isomer serves as a geometrically pure starting point for synthesizing small, diverse libraries of quinuclidine-based ligands. The defined stereochemistry of the exocyclic double bond allows for predictable stereochemical outcomes in subsequent Michael additions or reductions, which is critical for establishing structure-activity relationships at receptors like the NK1, where the spatial arrangement of the benzhydryl pharmacophore is key to potency [2].

Negative Control in Structure-Activity Relationship Studies of ChAT Inhibitors

For neuropharmacology researchers investigating cholinergic transmission, the unsubstituted (Z)-2-benzylidenequinuclidin-3-one is a scientifically justified negative control. Published data show it lacks the ability to significantly inhibit high-affinity choline uptake, an activity conferred only by specific aryl substitutions like a meta-chloro group [3]. This allows for clear demonstration of the pharmacophoric requirements for ChAT inhibition.

Application
Selection Property
Validation Focus
Maropitant impurity reference standard
Certified (Z)-isomer identity and purity
HPLC method specificity and impurity quantification
Synthesis of 2-benzhydryl-3-quinuclidinone
(Z)-isomer as defined starting material
Reaction yield and product purity
Quinuclidine-based GPCR ligand libraries
Defined exocyclic double bond geometry
Stereochemical control in Michael additions
Negative control for ChAT SAR studies
Reported lack of HAChU inhibition
Baseline activity for substituted derivatives
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